

Pritelivir Demonstrates Superior Efficacy in Foscarnet-Intolerant Herpes Simplex Virus Infections

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Compound of Interest		
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For researchers, scientists, and drug development professionals, a new antiviral agent, Pritelivir, is showing significant promise in treating Herpes Simplex Virus (HSV) infections that are intolerant or resistant to foscarnet, a standard second-line therapy. Clinical trial data indicates that Pritelivir, with its novel mechanism of action, offers a more effective and better-tolerated treatment option compared to current alternatives.

Pritelivir, developed by AiCuris Anti-infective Cures AG, is a first-in-class helicase-primase inhibitor.[1][2][3] Unlike nucleoside analogues such as acyclovir and the pyrophosphate analogue foscarnet, which target the viral DNA polymerase, Pritelivir inhibits the viral helicase-primase complex, a crucial component for the initiation of viral DNA replication.[3][4][5] This distinct mechanism allows Pritelivir to be active against HSV strains that have developed resistance to DNA polymerase inhibitors.[4][5]

Recent clinical trials have provided compelling evidence of Pritelivir's efficacy and safety in immunocompromised patients with acyclovir-resistant mucocutaneous HSV infections, a patient population often treated with foscarnet.

Comparative Efficacy: Pritelivir vs. Foscarnet

A Phase 2 clinical trial directly compared the efficacy and safety of oral Pritelivir to intravenous foscarnet in immunocompromised patients with acyclovir-resistant HSV infections. The results showed a numerically higher rate of lesion healing in patients treated with Pritelivir.[6][7]



In a significant development, the registrational Phase 3 PRIOH-1 trial (NCT03073967) met its primary endpoint, demonstrating the statistical superiority of Pritelivir in lesion healing compared to a standard of care (SoC) arm, which included the investigator's choice of foscarnet, cidofovir, or imiquimod.[8][9][10] The trial showed a highly statistically significant superiority for Pritelivir in the percentage of patients with complete healing of mucocutaneous lesions within 28 days (p=0.0047), with this superiority increasing at day 42 (p<0.0001).[8][10] While the full quantitative results from the Phase 3 trial are anticipated to be presented at an upcoming medical conference, the topline data strongly supports Pritelivir's superior efficacy.

Efficacy Endpoint	Pritelivir	Foscarnet	Study
Lesion Healing Rate (within 28 days)	93%	57%	Phase 2[6][7]
Primary Endpoint (Lesion Healing up to 28 days)	Statistically Superior (p=0.0047)	Standard of Care (including Foscarnet)	Phase 3 (PRIOH-1)[8] [10]
Lesion Healing up to 42 days	Statistically Superior (p<0.0001)	Standard of Care (including Foscarnet)	Phase 3 (PRIOH-1)[8] [10]

Safety and Tolerability Profile

A key differentiator for Pritelivir is its favorable safety profile, particularly in comparison to foscarnet, which is known for its potential for nephrotoxicity and electrolyte imbalances.[3][11] The Phase 2 trial data highlighted a significant advantage for Pritelivir in terms of treatment discontinuation due to adverse events.[6][7]

Safety Endpoint	Pritelivir	Foscarnet	Study
Adverse Event- Related	0%	42.9%	Phase 2[6][7]
Discontinuations			

Experimental Protocols



PRIOH-1 Phase 3 Trial (NCT03073967)

The PRIOH-1 trial was a randomized, open-label, multi-center, comparative study designed to assess the efficacy and safety of Pritelivir in immunocompromised subjects with acyclovir-resistant mucocutaneous HSV infections.[8][12] The trial included a cohort of patients who were also resistant or intolerant to foscarnet.[8]

- Pritelivir Arm: Participants received a 400 mg oral loading dose of Pritelivir on the first day, followed by a 100 mg once-daily oral maintenance dose.[8][13]
- Standard of Care (SoC) Arm: The investigator's choice of treatment included:
 - Foscarnet: 40 mg/kg intravenously every 8 hours or 60 mg/kg every 12 hours.[12]
 - Cidofovir: 5 mg/kg intravenously once weekly, or as a 1% or 3% topical application.
 - Imiquimod: 5% topical cream.[12]
- Primary Endpoint: The primary outcome was the percentage of patients with complete healing of all mucocutaneous HSV lesions within 28 days of starting treatment.[10]

Alternatives to Foscarnet in Cases of Intolerance/Resistance

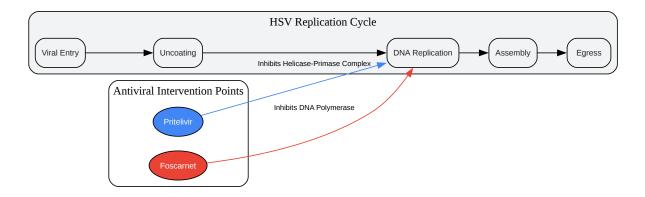
For patients with foscarnet-intolerant or -resistant HSV infections, treatment options are limited and often associated with significant toxicities.

- Cidofovir: This intravenous antiviral has shown efficacy in some cases of acyclovir- and foscarnet-resistant HSV infections.[14][15][16] However, its use is limited by a significant risk of nephrotoxicity.[17]
- Imiquimod: A topical immune response modifier, imiquimod has been used off-label with some success in treating acyclovir-resistant HSV lesions, including those also resistant to foscarnet.[18][19][20] Its mechanism is indirect, stimulating a local immune response rather than directly targeting viral replication.[18][21]

Visualizing the Mechanisms and Workflows

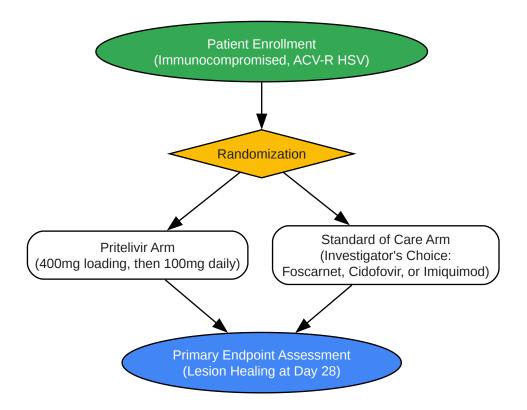


To better understand the distinct mechanism of Pritelivir and the clinical trial workflow, the following diagrams are provided.



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Caption: Mechanism of action of Pritelivir versus Foscarnet.





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Caption: Simplified workflow of the PRIOH-1 Phase 3 clinical trial.

In conclusion, Pritelivir represents a significant advancement in the treatment of challenging HSV infections, particularly in immunocompromised patients who have exhausted or cannot tolerate standard therapies like foscarnet. Its superior efficacy, favorable safety profile, and oral administration position it as a promising future standard of care for this high-need patient population. The full results of the PRIOH-1 trial are eagerly awaited to further solidify these findings.

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Validation & Comparative





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